molecular formula C29H22O5 B1250177 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one CAS No. 307521-00-2

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B1250177
CAS No.: 307521-00-2
M. Wt: 450.5 g/mol
InChI Key: LVTHPNVNUFJGCA-UHFFFAOYSA-N
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Description

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one, also known as FL3, is a chemical compound with potential applications in scientific research. FL3 is a flavonoid derivative that has been shown to possess anti-tumor and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Optimization

  • A study by Hosseini et al. (2019) focused on the synthesis of bis(benzo[g]chromene) derivatives, which are related to 4H-chromen-4-one, through a one-pot, multi-component reaction. This process notably did not require a catalyst and yielded good results with simple work-up procedures (Hosseini, Bayat, & Afsharnezhad, 2019).

Antioxidant Properties

  • Kancheva et al. (2010) investigated the antioxidant properties of new 4-hydroxy-bis-coumarins, closely related to 4H-chromen-4-one. They found that these compounds showed strong radical scavenging activity, with certain structures displaying significantly stronger antioxidant activity than others (Kancheva, Boranova, Nechev, & Manolov, 2010).

Antimicrobial Activity

  • Synthesized biscoumarin derivatives, which share structural similarities with 4H-chromen-4-one, were found to exhibit notable antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness in inhibiting bacterial growth, as reported by Sahar et al. (2017) (Sahar, Khan, Ahmad, Zahoor, Mansha, & Iqbal, 2017).

Biological Activity

  • Shaabani et al. (2009) described the synthesis of highly functionalized bis(4H-chromene) derivatives, noting their relation to bioactive compounds like pentalongin and dehydroherbarin. These compounds are known for their broad spectrum of biological activity (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).

Pharmaceutical Properties

  • A study by Dochev et al. (2017) explored the pharmacological properties of biologically active bis-4-hydroxycoumarin derivatives, which are structurally related to 4H-chromen-4-one. Their research contributed to understanding the influence of various substituents on these compounds' molecular configuration and pharmacological potential (Dochev, Roller, Milunovic, & Manolov, 2017).

Properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTHPNVNUFJGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442612
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307521-00-2
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 3
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 4
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 5
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 6
2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

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